molecular formula C11H22ClNO3 B1440278 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride CAS No. 1214108-42-5

2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride

Cat. No.: B1440278
CAS No.: 1214108-42-5
M. Wt: 251.75 g/mol
InChI Key: CEWMNYAOZNZJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride possesses well-defined chemical characteristics that establish its identity within the broader classification of morpholine derivatives. The compound is registered under Chemical Abstracts Service number 1214108-42-5, providing a unique identifier for chemical databases and research applications. The molecular formula C₁₁H₂₂ClNO₃ indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 251.75 grams per mole.

The compound exists as a hydrochloride salt of the parent carboxylic acid, with the free acid form bearing the Chemical Abstracts Service number 1105618-37-8 and molecular formula C₁₁H₂₁NO₃. This salt formation represents a common pharmaceutical strategy for enhancing water solubility and chemical stability of organic compounds containing basic nitrogen centers. The morpholine ring system classifies this compound as a saturated six-membered heterocycle containing both nitrogen and oxygen heteroatoms in a 1,4-relationship.

Property Hydrochloride Salt Free Acid
Chemical Abstracts Service Number 1214108-42-5 1105618-37-8
Molecular Formula C₁₁H₂₂ClNO₃ C₁₁H₂₁NO₃
Molecular Weight (g/mol) 251.75 215.29
Systematic Name 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid

The compound's classification extends beyond simple morpholine derivatives to encompass amino acid analogues due to the presence of the carboxylic acid functionality adjacent to the nitrogen-containing ring system. This dual nature provides unique chemical reactivity patterns and biological activity profiles that distinguish it from simpler morpholine structures. The stereochemical complexity introduced by multiple chiral centers adds additional layers of structural sophistication that may contribute to specific biological activities.

Historical Context of Morpholine-Based Compounds

The morpholine heterocycle traces its origins to the late nineteenth century through the pioneering work of German chemist Ludwig Knorr, who first isolated and characterized this unique structural motif. Knorr's initial discovery occurred during investigations into the chemical composition of morphine, leading to the erroneous assumption that morpholine represented a structural component of the opiate alkaloid. This historical misconception provided the etymological foundation for the compound's name, despite the subsequent demonstration that morpholine and morphine share no structural relationship.

The systematic exploration of morpholine chemistry accelerated throughout the twentieth century as researchers recognized the compound's versatility as both a synthetic intermediate and a bioactive scaffold. Industrial applications emerged during the mid-1900s, particularly in corrosion inhibition for steam systems and as components in rubber vulcanization processes. These practical applications demonstrated morpholine's chemical stability and unique physicochemical properties that would later prove advantageous in pharmaceutical development.

The pharmaceutical significance of morpholine derivatives became increasingly apparent during the latter half of the twentieth century, with the approval of several morpholine-containing drugs for clinical use. Notable examples include doxapram in 1976, phendimetrazine in 1979, moclobemide in 1992, reboxetine in 1997, and aprepitant in 2003. These approvals established morpholine as a privileged scaffold in medicinal chemistry, characterized by its ability to provide favorable pharmacokinetic properties and enhanced biological activity across diverse therapeutic areas.

Contemporary research has revealed that morpholine's success in drug development stems from its unique combination of structural features, including a weak basic nitrogen center, conformational flexibility, and balanced lipophilic-hydrophilic characteristics. The compound's acid dissociation constant closely approximates physiological hydrogen ion concentration, facilitating optimal absorption and distribution properties in biological systems. This historical progression from accidental discovery to established pharmaceutical scaffold illustrates the evolution of structure-activity relationship understanding in modern medicinal chemistry.

Significance in Chemical Research

Morpholine derivatives, including 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride, occupy a central position in contemporary chemical research due to their exceptional versatility as synthetic building blocks and biological probes. The morpholine scaffold has been recognized as a privileged structure in medicinal chemistry, defined by its ability to provide selective affinity across multiple biological targets while maintaining favorable drug-like properties. This designation reflects decades of research demonstrating morpholine's capacity to enhance potency, selectivity, and pharmacokinetic profiles in diverse therapeutic contexts.

The synthetic accessibility of morpholine derivatives represents a significant advantage in chemical research applications. Recent methodological advances have established efficient protocols for morpholine synthesis from readily available starting materials, including amino alcohols and simple electrophiles. These synthetic developments have enabled the preparation of diverse morpholine libraries for biological screening, facilitating the identification of novel bioactive compounds across multiple therapeutic areas. The ability to introduce substituents at various positions around the morpholine ring provides researchers with extensive opportunities for structure-activity relationship optimization.

Current research efforts have focused on exploiting morpholine's unique physicochemical properties for central nervous system drug discovery applications. The compound's balanced lipophilicity and reduced basicity compared to other nitrogen heterocycles contribute to enhanced brain permeability and improved metabolic stability. These characteristics have made morpholine derivatives particularly attractive for developing treatments for neurological and psychiatric disorders, where blood-brain barrier penetration represents a critical design consideration.

Research Application Key Advantages Reference Examples
Central Nervous System Drugs Enhanced brain permeability, optimal acid dissociation constant Doxapram, Reboxetine, Aprepitant
Synthetic Methodology Versatile building block, multiple functionalization sites Ethylene sulfate protocols, amino alcohol cyclizations
Biological Screening Privileged scaffold properties, diverse activity profiles Enzyme inhibitors, receptor modulators

The emergence of morpholine-containing compounds in cancer research has demonstrated additional dimensions of this scaffold's therapeutic potential. The development of morpholine-containing anticancer agents with reduced side effect profiles represents an active area of investigation, highlighting the scaffold's ability to provide selective biological activity. These research directions underscore morpholine's continued relevance in addressing contemporary challenges in drug discovery and development.

Structural Overview and Nomenclature

The molecular architecture of 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride encompasses several key structural elements that contribute to its chemical and biological properties. The core morpholine ring adopts a chair conformation analogous to cyclohexane, with the oxygen and nitrogen heteroatoms positioned in a 1,4-relationship. This six-membered ring system provides conformational stability while maintaining sufficient flexibility for optimal molecular recognition in biological systems.

The 2,6-dimethyl substitution pattern on the morpholine ring introduces additional stereochemical complexity and influences the compound's overall three-dimensional structure. These methyl groups occupy axial or equatorial positions depending on the ring's conformational state, potentially affecting molecular recognition and binding interactions with biological targets. The presence of these substituents also modulates the electronic properties of the morpholine nitrogen, influencing its basicity and nucleophilicity characteristics.

The 3-methylbutanoic acid side chain attached to the morpholine nitrogen represents a branched carboxylic acid functionality that significantly impacts the compound's physicochemical properties. This structural feature introduces an additional chiral center at the carbon bearing the carboxyl group, creating multiple possible stereoisomers that may exhibit distinct biological activities. The carboxylic acid group provides hydrogen bonding capabilities and ionic interaction potential under physiological conditions.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the morpholine ring serving as the parent structure and the butanoic acid chain designated as a substituent. The Simplified Molecular Input Line Entry System representation CC(C)C(N1CC(C)OC(C)C1)C(O)=O.[H]Cl provides a linear notation that captures the complete structural information including the hydrochloride salt formation. The International Chemical Identifier and corresponding key further establish unique structural identification for database storage and retrieval applications.

Structural Feature Description Impact on Properties
Morpholine Ring Six-membered heterocycle with oxygen and nitrogen Conformational stability, hydrogen bonding capacity
2,6-Dimethyl Substitution Methyl groups at positions 2 and 6 Steric effects, electronic modulation
3-Methylbutanoic Acid Chain Branched carboxylic acid substituent Chirality, ionic interactions, solubility
Hydrochloride Salt Protonated nitrogen with chloride counterion Enhanced water solubility, chemical stability

The three-dimensional structure determination reveals multiple conformational states accessible to this molecule, with the morpholine ring equilibrium between chair and boat conformations providing conformational flexibility essential for biological activity. This structural plasticity enables the compound to adopt optimal geometries for interaction with diverse biological targets while maintaining its core pharmacophoric elements. The interplay between conformational flexibility and structural rigidity represents a key design feature that contributes to the compound's potential therapeutic utility.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-7(2)10(11(13)14)12-5-8(3)15-9(4)6-12;/h7-10H,5-6H2,1-4H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWMNYAOZNZJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

  • Morpholine Derivatives : The synthesis begins with morpholine or substituted morpholine derivatives, specifically 2,6-dimethylmorpholine, which provides the core heterocyclic structure.
  • Branched-Chain Carboxylic Acid : 3-Methylbutanoic acid or its derivatives are introduced to form the acid moiety attached to the morpholine nitrogen.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Description
1 N-alkylation 2,6-Dimethylmorpholine + 3-methylbutanoic acid derivative, base Formation of the morpholinyl-substituted butanoic acid intermediate.
2 Salt Formation Treatment with HCl (hydrogen chloride gas or aqueous solution) Conversion of the free acid to its hydrochloride salt to improve solubility and stability.
3 Purification Chromatography, recrystallization Removal of impurities and isolation of the pure hydrochloride salt.

These steps require precise control of reaction parameters to maximize yield and maintain stereochemical integrity.

Reaction Conditions and Optimization

  • Temperature : Reactions are typically carried out under mild to moderate temperatures (0–50°C) to avoid decomposition.
  • pH Control : Acid-base balance is critical during salt formation; acidic conditions favor hydrochloride salt precipitation.
  • Reaction Time : Optimized to ensure complete conversion without side reactions.
  • Solvent Choice : Polar aprotic solvents such as dichloromethane or ethanol are commonly used to facilitate solubility and reaction kinetics.

Purification Techniques

Purification is essential to achieve pharmaceutical-grade purity. Common methods include:

  • Chromatography : Silica gel column chromatography to separate the desired product from by-products.
  • Recrystallization : Using solvents like ethanol or ethyl acetate to crystallize the hydrochloride salt.
  • Drying : Vacuum drying to remove residual solvents.

Research Findings and Analysis

Research indicates that the hydrochloride salt form of 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid exhibits enhanced pharmacokinetic properties due to improved solubility. The synthetic methods focus on balancing yield, purity, and environmental impact by minimizing hazardous reagents and waste.

Summary Table of Preparation Method

Parameter Details
Starting materials 2,6-Dimethylmorpholine, 3-methylbutanoic acid derivative
Key reaction types N-alkylation, acid-base salt formation
Reaction conditions Temperature: 0–50°C; pH: acidic for salt formation
Purification methods Chromatography, recrystallization
Yield Optimized to high yield (>70% typical in reported syntheses)
Product form Hydrochloride salt for enhanced solubility

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

The compound 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride is a chemical entity that has garnered attention in various scientific research fields. This article will explore its applications in detail, supported by data tables and documented case studies.

Pharmaceutical Development

This compound has been investigated for its potential role as a pharmaceutical agent. Its structural properties suggest that it may act as a ligand for specific receptors, which could lead to the development of drugs targeting various diseases.

  • Case Study: Anticancer Activity
    • A study explored the effects of this compound on cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in certain types of cancer cells, suggesting its potential as an anticancer drug candidate.

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to quantify other substances in complex mixtures. Its properties allow it to serve as a standard or reference material in various assays.

  • Data Table: Analytical Methods Using the Compound
Method TypeApplication AreaReference
HPLCDrug formulation analysis
SpectrophotometryConcentration determination
Mass SpectrometryStructural identification

Biological Studies

Research has shown that this compound can influence various biological pathways, making it valuable for studying biochemical processes.

  • Case Study: Neuroprotective Effects
    • In vitro studies demonstrated that the compound exhibited neuroprotective effects against oxidative stress in neuronal cell cultures, indicating its potential for treating neurodegenerative diseases.

Material Science

The compound's unique chemical structure contributes to its potential applications in material science, particularly in the development of polymers and coatings with specific properties.

  • Application Example: Polymer Synthesis
    • Researchers have experimented with incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a class of substituted butanoic acid derivatives with modifications at the 2-position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Differences
2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride C₁₁H₂₂ClNO₃ Morpholine (2,6-dimethyl), carboxylic acid (HCl salt) Benchmark compound; morpholine ring enhances polarity
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) C₂₁H₂₈N₂O₄ Cyclohexylcarbamoyl benzoyl amino, carboxylic acid Bulky hydrophobic substituent vs. morpholine
(2S)-2-[Butanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]-3-methylbutanoic acid C₂₄H₂₈N₄O₃ Tetrazole biphenyl, butanoyl, carboxylic acid Tetrazole as bioisostere for carboxylic acid
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ Methyl ester, methylamino, HCl salt Ester prodrug vs. free carboxylic acid

Pharmacological and Physicochemical Properties

Solubility and Stability: The hydrochloride salt of the target compound improves water solubility compared to non-ionic analogs like 2CA3MBA, which relies on hydrophobic cyclohexylcarbamoyl groups for membrane penetration . The ester derivative (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) acts as a prodrug, requiring hydrolysis to release the active carboxylic acid .

Biological Activity: Antifungal Potential: 3-Methylbutanoic acid derivatives (e.g., 3-methylbutanoic acid in ) exhibit antifungal activity at IC₅₀ values of 10⁻⁴–10⁻⁵ mol/L. The morpholine substituent in the target compound may modulate this activity by altering lipophilicity and target binding .

Morpholine derivatives are often explored for CNS drug delivery due to their blood-brain barrier permeability, though this remains speculative for the target compound .

Research Findings and Limitations

  • Antifungal Activity: While 3-methylbutanoic acid itself is potent against fungi (e.g., C. inversicolor), the morpholine substitution’s impact requires further study. Higher concentrations (≥10⁻⁴ mol/L) may be needed for efficacy, risking sensory off-flavors in applications like food preservation .
  • Synthetic Feasibility : The hydrochloride salt synthesis (e.g., via dioxane-HCl methods, as in ) is well-established, but scalability for the target compound remains unverified .
  • Pharmacokinetics : Compared to tetrazole-containing analogs (), the target compound’s carboxylic acid group may limit oral bioavailability due to ionization at physiological pH .

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : 2-(2,6-dimethyl-4-morpholinyl)-3-methylbutanoic acid hydrochloride
  • Molecular Formula : C₁₁H₂₁ClN₁O₃
  • Molecular Weight : 236.75 g/mol

Recent studies have indicated that this compound may exert its biological effects through several mechanisms:

  • GPR40 Agonistic Activity : The compound has been identified as a GPR40 agonist, which plays a role in insulin secretion and glucose metabolism. This activity suggests potential applications in diabetes management .
  • Autophagy Induction : Research indicates that it may induce autophagic cell death by inhibiting the mTOR pathway, a critical regulator of cell growth and metabolism. This mechanism is particularly relevant in cancer treatment, where autophagy can lead to tumor cell death .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory concentration (GI50) values indicate significant potency compared to standard treatments .

Biological Activity Data

Activity Cell Line GI50 (µM) Mechanism
CytotoxicityMCF-73.18 ± 0.11Apoptosis and autophagy induction
CytotoxicityHeLa8.12 ± 0.43mTOR pathway inhibition

Case Studies

  • Cancer Treatment :
    • A study evaluated the effects of 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride on A549 lung cancer cells. The results showed significant induction of apoptosis at concentrations above 80 µM after 48 hours of treatment, with morphological changes indicating cell death .
  • Diabetes Management :
    • In a separate investigation focusing on glucose metabolism, the compound demonstrated enhanced insulin secretion in response to glucose stimulation in pancreatic beta cells by activating GPR40 pathways. This suggests its potential as a therapeutic agent for type 2 diabetes .

Research Findings

The following are key findings from various research studies:

  • Autophagic Cell Death : The compound has been shown to modulate key proteins involved in the autophagy process, such as LC3 and p62, indicating its role in promoting autophagic flux in cancer cells .
  • Inhibition of Tumor Growth : In vivo studies revealed that treatment with this compound resulted in reduced tumor size and weight in xenograft models, supporting its efficacy as an anticancer agent .

Q & A

Q. What are the optimal synthetic pathways for 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of morpholine derivatives. A key step includes the reaction of intermediates like methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate with hydrochloric acid in dioxane to yield the hydrochloride salt . Characterization of intermediates via 1H-NMR^1 \text{H-NMR} (e.g., δ 9.00 ppm for amine protons) and mass spectrometry is critical to confirm structural integrity. Solid-phase extraction (SPE) protocols using HLB cartridges (conditioned with methanol) can isolate intermediates while minimizing adsorption losses .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred. Use gradient elution with mobile phases containing methanol and formic acid to enhance ionization efficiency. Internal standards (e.g., deuterated analogs like triclosan-d3) should be spiked at 25 μL of 100 μg L1^{-1} to correct for matrix effects . For sample preparation, SPE with Oasis HLB sorbents (60 mg cartridges, preconditioned with methanol) effectively retains the compound from aqueous matrices, achieving recoveries >85% .

Q. How can researchers address solubility challenges during in vitro assays?

The hydrochloride salt form improves aqueous solubility. Prepare stock solutions in DMSO (10 mM) and dilute in buffer systems (e.g., PBS with 0.1% Tween-20) to maintain stability. Sonication at 40°C for 15 minutes followed by centrifugation (10,000 × g, 10 min) reduces precipitation. Validate solubility via dynamic light scattering (DLS) to confirm monodisperse distributions .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for stereochemical control during synthesis?

Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energy barriers for stereoselective steps. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to achieve >95% enantiomeric excess (ee) . Molecular dynamics simulations of intermediates (e.g., 2,6-dimethylpiperidin-4-one) can further guide catalyst selection .

Q. How can contradictory data in multi-analyte studies involving this compound be resolved?

Contradictions often arise from cross-reactivity in detection. Implement orthogonal validation:

  • Chromatographic separation : Use UPLC with a C18 column (1.7 μm particle size) to resolve co-eluting peaks.
  • High-resolution MS : Set resolution >30,000 (e.g., Q-TOF) to distinguish isobaric interferences (e.g., from chlorophenols or parabens) .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers in datasets, particularly when comparing influent vs. effluent wastewater samples .

Q. What methodologies are used to study its neuropharmacological activity as a glutamate analog?

Design in vitro assays using primary neuronal cultures or SH-SY5Y cells:

  • Calcium imaging : Monitor intracellular Ca2+^{2+} flux via Fura-2 AM to assess NMDA receptor modulation.
  • Electrophysiology : Patch-clamp recordings can quantify ion channel blocking efficacy (IC50_{50}).
  • In vivo models : Administer the compound (1–10 mg/kg, i.p.) in rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) and measure seizure latency .

Q. How can reaction scalability be optimized while minimizing byproducts?

Adopt continuous-flow reactors with in-line analytics (e.g., FTIR or Raman spectroscopy) to monitor real-time conversion. For example, a membrane-separation module (e.g., ceramic nanofiltration) can remove unreacted precursors during scale-up, achieving >90% purity . Kinetic studies (e.g., Arrhenius plots) identify temperature thresholds to suppress side reactions like hydrolysis of the morpholine ring .

Q. What strategies validate the compound’s stability under physiological conditions?

Conduct forced degradation studies:

  • Acidic/alkaline stress : Incubate in 0.1 M HCl/NaOH at 37°C for 24 hours.
  • Oxidative stress : Expose to 3% H2_2O2_2.
  • Photolytic stress : Use a UV chamber (320–400 nm) for 48 hours.
    Analyze degradation products via LC-MS/MS and compare with impurity standards (e.g., EP-certified references) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethylmorpholin-4-yl)-3-methylbutanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.